5-Fluoro-2-(4H-1,2,4-triazol-4-yl)phenol is a chemical compound classified as a triazole derivative. Triazoles are five-membered heterocyclic compounds characterized by the presence of three nitrogen atoms within the ring structure. This specific compound features a fluorine atom at the 5th position and a triazolyl group at the 2nd position of the phenolic ring, which contributes to its unique chemical and biological properties. Triazole derivatives are recognized for their diverse biological activities and are extensively utilized in medicinal chemistry, particularly in the development of antifungal and antimicrobial agents.
The synthesis of 5-Fluoro-2-(4H-1,2,4-triazol-4-yl)phenol typically involves several key steps:
The synthetic routes can be optimized for industrial production by employing continuous flow reactors and automated systems to enhance consistency and yield. Such methods facilitate large-scale production while maintaining quality standards.
The molecular formula of 5-Fluoro-2-(4H-1,2,4-triazol-4-yl)phenol is , with a molecular weight of 179.15 g/mol.
Key structural data includes:
This data provides insights into its chemical behavior and potential interactions with biological targets .
5-Fluoro-2-(4H-1,2,4-triazol-4-yl)phenol can participate in various chemical reactions:
Common reagents and conditions for these reactions include:
Major products formed from these reactions include quinones (from oxidation), amines (from reduction), and various substituted phenols (from substitution).
The mechanism of action for 5-Fluoro-2-(4H-1,2,4-triazol-4-yl)phenol primarily involves its interaction with specific molecular targets. The triazole ring facilitates binding to enzymes and receptors, inhibiting their activity. Notably, this compound interferes with ergosterol synthesis, a critical component of fungal cell membranes, thus exhibiting antifungal properties .
The physical properties of 5-Fluoro-2-(4H-1,2,4-triazol-4-yl)phenol include:
Relevant chemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 179.15 g/mol |
| Boiling Point | Not specified |
These properties are crucial for understanding its behavior in various environments and applications .
5-Fluoro-2-(4H-1,2,4-triazol-4-yl)phenol has several notable scientific applications:
Its unique structure makes it a valuable compound in both research and industrial settings .
The molecular architecture of 5-fluoro-2-(4H-1,2,4-triazol-4-yl)phenol (C₈H₆FN₃O) integrates two pharmacologically privileged units: a phenol ring and a 1,2,4-triazole heterocycle [1] [9]. This hybrid scaffold exhibits planar rigidity due to conjugation between the triazole’s π-system and the phenolic aromatic ring, facilitating optimal orientation for target binding. The triazole nucleus acts as a bioisostere for carboxylic acids, amides, and esters, enhancing metabolic stability while preserving hydrogen-bonding capabilities [4]. Specifically, the triazole’s N1 and N4 atoms serve as hydrogen-bond acceptors, while the phenolic -OH functions as both a hydrogen-bond donor and acceptor. This dual functionality enables interactions with diverse biological targets, from enzymes to receptors [4] [7].
Table 1: Structural Properties of 5-Fluoro-2-(4H-1,2,4-Triazol-4-yl)phenol and Related Derivatives
| Compound | Molecular Formula | Key Structural Features | Bioisosteric Role |
|---|---|---|---|
| 5-Fluoro-2-(4H-1,2,4-triazol-4-yl)phenol | C₈H₆FN₃O | Ortho-substituted triazole-phenol; fluorine at C5 | Carboxylate/amide mimic |
| 2-(4H-1,2,4-Triazol-4-yl)phenol | C₈H₇N₃O | Lacks fluorine substituent | Carboxylic acid surrogate |
| Combretastatin A-4 analogues | Variable | Triazole bridge replacing cis-olefin | Cis-olefin mimic in tubulin binders |
Fluorination at the 5-position of the phenolic ring profoundly enhances the compound’s pharmacological profile. The fluorine atom’s high electronegativity induces electron withdrawal, lowering the pKa of the adjacent phenolic -OH and increasing its hydrogen-bond-donating capacity [3] [4]. This modification boosts membrane permeability and metabolic stability by resisting cytochrome P450-mediated oxidation. Fluorinated triazoles exhibit enhanced target affinity, as demonstrated in macrophage migration inhibitory factor (MIF) inhibitors, where fluorinated analogues showed >10-fold higher cellular potency than non-fluorinated counterparts [3]. Additionally, fluorine’s van der Waals radius (1.47 Å) permits steric mimicry of hydroxyl groups without participating in metabolic reactions, making it indispensable in antifungal and anticancer agents [4] [6].
Table 2: Pharmacological Applications of Fluorinated 1,2,4-Triazole Derivatives
| Biological Target | Therapeutic Area | Role of Fluorine | Key Findings |
|---|---|---|---|
| Tubulin polymerization | Cancer therapeutics | Enhances binding to colchicine site | IC₅₀ values < 24 nM in multidrug-resistant cells [6] |
| Macrophage migration inhibitory factor (MIF) | Inflammation/cancer | Improves enzyme inhibition (Kᵢ) and cellular potency | >10-fold higher potency vs. ISO-1 inhibitor [3] |
| Fungal CYP51 enzymes | Antifungal agents | Increases lipophilicity and membrane penetration | MIC₈₀ values as low as 0.0156 μg/mL [4] |
The development of triazole therapeutics spans four decades, beginning with the serendipitous discovery of benzodiazepine-triazole hybrids like alprazolam in the 1980s [4]. The 1990s witnessed the antifungal revolution with fluconazole and voriconazole, which exploited the triazole’s ability to coordinate fungal CYP51 heme iron [4]. A paradigm shift occurred in the 2000s with combretastatin A-4 (CA-4) analogues, where the triazole ring replaced the cis-olefin bridge to maintain bioactive geometry while resisting isomerization [6] [7]. This innovation yielded potent tubulin polymerization inhibitors active against multidrug-resistant cancers. The 2010s saw triazoles integrated into metal complexes (e.g., Co(II), Cu(II)) to enhance anticancer activity through DNA intercalation or EGFR kinase inhibition [7] [8]. Recently, fluorinated variants like 5-fluoro-2-(4H-1,2,4-triazol-4-yl)phenol emerged as MIF-targeting agents, reflecting a convergence of fluorine chemistry and heterocyclic hybridization strategies [3] [9].
Table 3: Milestones in 1,2,4-Triazole Drug Development
| Era | Landmark Compounds | Therapeutic Breakthrough | Structural Innovation |
|---|---|---|---|
| 1980s | Alprazolam, Estazolam | Anxiolytic/anticonvulsant agents | Triazole fused to benzodiazepine |
| 1990s | Fluconazole, Voriconazole | Broad-spectrum antifungals | Triazole as CYP51 heme-iron ligand |
| 2000s | CA-4 triazole analogues | Tubulin inhibitors for multidrug-resistant cancers | Triazole as cis-olefin bioisostere |
| 2010–Present | Fluorinated triazole-phenol complexes | MIF inhibitors; anticancer metal complexes | Fluorine-enhanced targeting; metal coordination |
The compound 5-fluoro-2-(4H-1,2,4-triazol-4-yl)phenol thus epitomizes the evolution of triazole medicinal chemistry, combining historical insights with modern bioisosteric design to address unmet therapeutic needs.
CAS No.: 18016-80-3
CAS No.: 2494-89-5
CAS No.:
CAS No.:
CAS No.: 73575-12-9